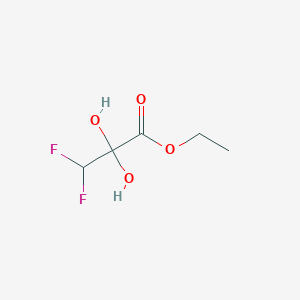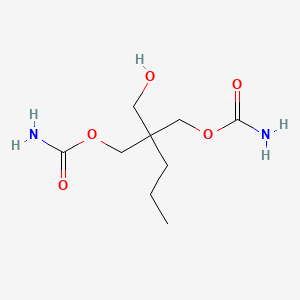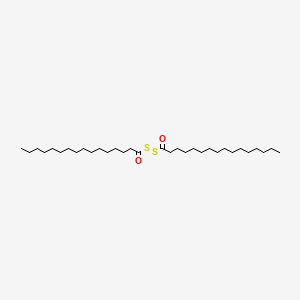
Palmitoyl Disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoyl Disulfide is a compound that features a disulfide bond between two palmitoyl groups Palmitoyl groups are derived from palmitic acid, a common saturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
Palmitoyl Disulfide can be synthesized through the oxidation of palmitoyl thiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Palmitoyl Disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can break the disulfide bond, leading to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where a nucleophile attacks the sulfur atom, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Disulfides: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, Palmitoyl Disulfide is used as a reagent for introducing disulfide bonds into other molecules. This can be useful in the synthesis of complex organic compounds and in the study of disulfide bond formation and cleavage.
Biology
In biological research, this compound is used to study protein palmitoylation, a post-translational modification where palmitic acid is added to cysteine residues in proteins. This modification can affect protein localization, stability, and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. The disulfide bond can be used to create prodrugs that release the active drug in response to the reducing environment inside cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
作用機序
The mechanism of action of Palmitoyl Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, this can affect the structure and function of proteins by altering their conformation and stability. The disulfide bond can be cleaved in the presence of reducing agents, leading to the release of the palmitoyl groups and the formation of thiols.
類似化合物との比較
Similar Compounds
Palmitoyl Thiol: Similar in structure but contains a thiol group instead of a disulfide bond.
Stearoyl Disulfide: Contains a disulfide bond between two stearoyl groups, which are derived from stearic acid.
Lauryl Disulfide: Contains a disulfide bond between two lauryl groups, which are derived from lauric acid.
Uniqueness
Palmitoyl Disulfide is unique due to its specific chain length and the presence of a disulfide bond. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in protein modification and drug delivery are particularly noteworthy.
特性
分子式 |
C32H62O2S2 |
|---|---|
分子量 |
543.0 g/mol |
IUPAC名 |
S-hexadecanoylsulfanyl hexadecanethioate |
InChI |
InChI=1S/C32H62O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChIキー |
MQPSNXWBUPIDQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)SSC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
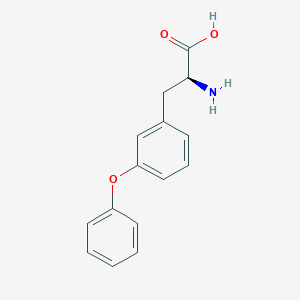

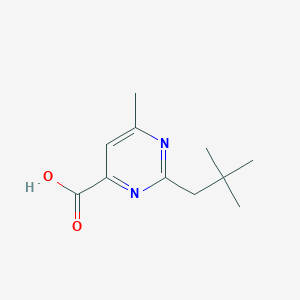
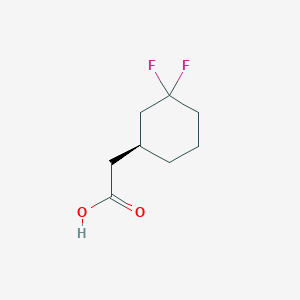
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
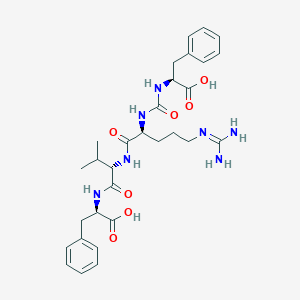
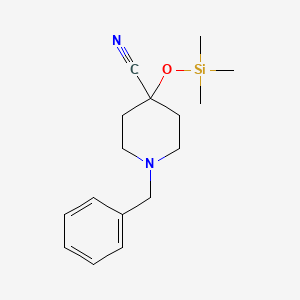
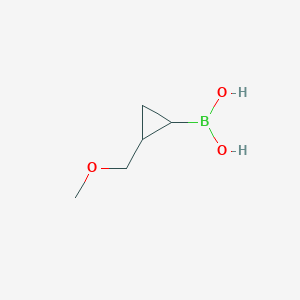
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
